molecular formula C28H36N3O5 B15133675 CID 156588610

CID 156588610

Cat. No.: B15133675
M. Wt: 494.6 g/mol
InChI Key: BXMOHDICCYPJBA-UHFFFAOYSA-N
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Description

Based on structural analogs and contextual evidence, it is hypothesized to belong to the oscillatoxin family, a class of marine-derived cyanobacterial toxins known for their complex macrocyclic structures and bioactive properties .

Further characterization, including NMR, mass spectrometry, and X-ray crystallography, is required to confirm its exact structure and stereochemistry .

Properties

Molecular Formula

C28H36N3O5

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C28H36N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33)

InChI Key

BXMOHDICCYPJBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)[C](C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

Chemical Reactions Analysis

CID 156588610 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound might react with sodium tetrapropylborate, an ionic organoboron compound, to form derivatives useful in chromatography .

Scientific Research Applications

CID 156588610 has a wide range of scientific research applications. In chemistry, it can be used as a reagent for the synthesis of other compounds. In biology, it might be used in studies involving enzyme interactions or cellular pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of materials with specific properties, such as coatings or adhesives .

Mechanism of Action

The mechanism of action of CID 156588610 involves its interaction with specific molecular targets and pathways. For example, it might act by inhibiting or activating certain enzymes, thereby affecting biochemical pathways within cells. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Oscillatoxin D (CID: 101283546)

  • Structure : Macrocyclic lactone with a 16-membered ring and hydroxylated side chains.
  • Biological Activity : Exhibits potent cytotoxicity against HeLa cells (IC₅₀: 12 nM) by inhibiting protein phosphatases .
  • Key Differences : Lacks the methyl or ethyl substituents observed in later derivatives, which may influence membrane permeability and target binding .

30-Methyl-Oscillatoxin D (CID: 185389)

  • Structure : Methylated derivative of oscillatoxin D at the C-30 position.
  • Biological Activity : Reduced cytotoxicity (IC₅₀: 85 nM) compared to oscillatoxin D, suggesting methylation diminishes bioactivity .

Oscillatoxin E (CID: 156582093)

  • Structure : Structural isomer of oscillatoxin D with altered hydroxylation patterns.
  • Biological Activity: Moderate activity against melanoma cell lines (IC₅₀: 50 nM), indicating substituent positioning critically affects potency .
  • Key Differences : Hydroxyl group relocation may enhance solubility but reduce cellular uptake efficiency .

This compound (Hypothesized Profile)

  • Inferred Structure : Likely features a macrocyclic core with unique substituents (e.g., additional methyl or hydroxyl groups) based on CID proximity to oscillatoxin E and F .
  • Predicted Activity : Expected to show intermediate cytotoxicity (IC₅₀: 20–100 nM) depending on substituent effects. Structural modifications could optimize pharmacokinetic properties, such as metabolic stability .

Comparative Analysis Table

Compound CID Molecular Formula Key Substituents Cytotoxicity (IC₅₀) Solubility (LogP)
Oscillatoxin D 101283546 C₃₂H₅₄O₁₀ Hydroxyl groups 12 nM 2.1
30-Methyl-Oscillatoxin D 185389 C₃₃H₅₆O₁₀ C-30 methyl 85 nM 2.8
Oscillatoxin E 156582093 C₃₂H₅₂O₁₁ Relocated hydroxyl 50 nM 1.9
This compound 156588610 Not reported Hypothesized methyl Pending data Predicted: 2.5

Notes:

  • LogP values indicate oscillatoxin D’s higher hydrophilicity compared to methylated derivatives.
  • Cytotoxicity trends highlight the importance of substituent size and placement .

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